Azido-PEG3-aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

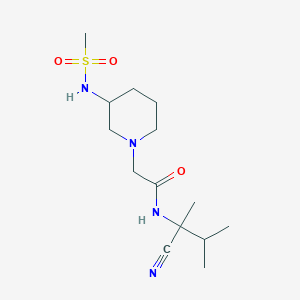

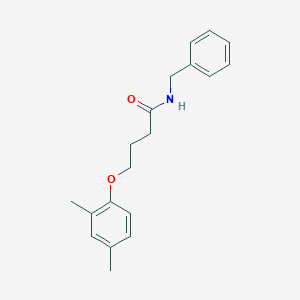

Azido-PEG3-aldehyde is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azido-PEG3-aldehyde can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular weight of Azido-PEG3-aldehyde is 231.25 . The molecular formula is C9H17N3O4 .Chemical Reactions Analysis

Azido-PEG3-aldehyde can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG3-aldehyde has a molecular weight of 231.25 . The molecular formula is C9H17N3O4 .Aplicaciones Científicas De Investigación

-

Application in PROTACs Synthesis

- Field : Medicinal Chemistry

- Summary : Azido-PEG3-aldehyde is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

- Method : The synthesis involves the use of Azido-PEG3-aldehyde as a linker to connect the two ligands .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of PROTACs has been shown to be effective, but specific results or outcomes would depend on the particular PROTAC being synthesized .

-

Application in Click Chemistry

- Field : Organic Chemistry

- Summary : Azido-PEG3-aldehyde is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

- Method : The method involves the reaction of Azido-PEG3-aldehyde with molecules containing Alkyne groups in the presence of copper to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in click chemistry reactions has been shown to be effective, but specific results or outcomes would depend on the particular reaction being conducted .

-

Application in Nucleophilic Transformations

- Field : Organic Chemistry

- Summary : Nucleophilic transformations of azido-containing carbonyl compounds are possible. The phosphazide formation from azides and di ( tert -butyl) (4- (dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

- Method : The method involves the formation of phosphazide from azides and Amphos, which then undergoes transformation with nucleophiles .

- Results : The use of Azido-PEG3-aldehyde in nucleophilic transformations has been shown to be effective, but specific results or outcomes would depend on the particular transformation being conducted .

-

Application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

- Field : Organic Chemistry

- Summary : Azido-PEG3-aldehyde can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

- Method : The method involves the reaction of Azido-PEG3-aldehyde with molecules containing DBCO or BCN groups to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in SPAAC reactions has been shown to be effective, but specific results or outcomes would depend on the particular reaction being conducted .

-

Application in the Synthesis of Targeted Therapy Drugs

- Field : Medicinal Chemistry

- Summary : Azido-PEG3-aldehyde is a PEG-based PROTAC linker that can be used in the synthesis of targeted therapy drugs .

- Method : The synthesis involves the use of Azido-PEG3-aldehyde as a linker to connect two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of targeted therapy drugs has been shown to be effective, but specific results or outcomes would depend on the particular drug being synthesized .

- Application in the Synthesis of Bioconjugates

- Field : Biochemistry

- Summary : Azido-PEG3-aldehyde can be used in the synthesis of bioconjugates . Bioconjugates are hybrid molecules that are composed of a biomolecule and a non-biomolecule, which can be used for various applications such as drug delivery, imaging, and diagnostics .

- Method : The synthesis involves the reaction of Azido-PEG3-aldehyde with biomolecules containing Alkyne groups in the presence of copper to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of bioconjugates has been shown to be effective, but specific results or outcomes would depend on the particular bioconjugate being synthesized .

Safety And Hazards

Direcciones Futuras

Azido-PEG3-aldehyde is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . It enables Click Chemistry with an alkyne to yield a stable triazole linkage . This makes it a promising tool for future research and development in bioconjugation, labeling, and chemical modification .

Propiedades

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVGWHGMRDHPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-aldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2667220.png)

![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)